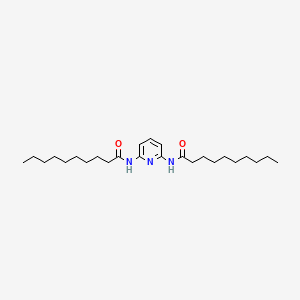
Decanamide, N,N'-2,6-pyridinediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N,N’-2,6-pyridinediylbis- is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with decanamide groups at the 2 and 6 positions
Métodos De Preparación
The synthesis of Decanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Decanamide, N,N’-2,6-pyridinediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Aplicaciones Científicas De Investigación
Decanamide, N,N’-2,6-pyridinediylbis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Decanamide, N,N’-2,6-pyridinediylbis- involves its interaction with specific molecular targets. In biological systems, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Decanamide, N,N’-2,6-pyridinediylbis- can be compared with other similar compounds such as:
N,N’-2,6-Pyridinediylbis(2-ethylhexanamide): This compound has similar structural features but different alkyl chain lengths, which can affect its physical and chemical properties.
N,N’-2,6-Pyridinediylbis(10-undecenamide):
N-(2-Pyridinyl)decanamide: This compound has a single decanamide group attached to the pyridine ring, making it less symmetrical and potentially altering its binding properties.
Decanamide, N,N’-2,6-pyridinediylbis- stands out due to its unique structure, which allows for versatile interactions and applications in various fields.
Propiedades
Número CAS |
547729-81-7 |
|---|---|
Fórmula molecular |
C25H43N3O2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
N-[6-(decanoylamino)pyridin-2-yl]decanamide |
InChI |
InChI=1S/C25H43N3O2/c1-3-5-7-9-11-13-15-20-24(29)27-22-18-17-19-23(26-22)28-25(30)21-16-14-12-10-8-6-4-2/h17-19H,3-16,20-21H2,1-2H3,(H2,26,27,28,29,30) |
Clave InChI |
BSKXVJQBARSXLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















